Dimethyl 5-amino-4-hydroxyisophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

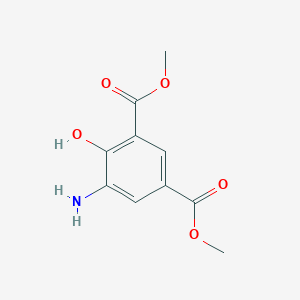

Dimethyl 5-amino-4-hydroxyisophthalate is an organic compound with the molecular formula C10H11NO5 It is a derivative of isophthalic acid, featuring both amino and hydroxy functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 5-amino-4-hydroxyisophthalate can be synthesized through several methods. One common approach involves the esterification of 5-amino-4-hydroxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 5-amino-4-hydroxyisophthalate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of dimethyl 5-amino-4-oxo-isophthalate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

Dimethyl 5-amino-4-hydroxyisophthalate serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions due to its amino and hydroxy groups, allowing for the formation of derivatives that are significant in pharmaceutical and polymer chemistry .

Biological Applications

Biochemical Probes

The compound is being investigated for its potential as a biochemical probe. Its functional groups enable it to form hydrogen bonds and interact with biological macromolecules, such as enzymes and receptors, making it useful in studying biological pathways and mechanisms.

Therapeutic Properties

Research has explored the therapeutic potential of this compound, particularly its anti-inflammatory and antimicrobial activities. Studies indicate that this compound may modulate biological responses, presenting opportunities for drug development aimed at treating various conditions .

Industrial Applications

Polymer Production

this compound is utilized in the production of specialty polymers and coatings. Its properties allow it to enhance the performance characteristics of materials, making it valuable in industrial applications where durability and chemical resistance are critical .

Case Study 1: Synthesis of Phototrexate

In a study investigating the interactions of newly synthesized photoswitchable azobenzene analogs with cavitand derivatives, this compound was employed as a synthetic intermediate. The results indicated that the complex formation could regulate the pharmacokinetics of drug molecules, supporting its potential therapeutic applications .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound demonstrated promising results against various bacterial strains. The compound exhibited significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in clinical settings .

Mecanismo De Acción

The mechanism of action of dimethyl 5-amino-4-hydroxyisophthalate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl 5-hydroxyisophthalate: Lacks the amino group, making it less reactive in certain chemical reactions.

Dimethyl 4-hydroxyisophthalate: Differently positioned hydroxy group, leading to distinct chemical properties and reactivity.

Uniqueness

Dimethyl 5-amino-4-hydroxyisophthalate is unique due to the presence of both amino and hydroxy groups on the isophthalate backbone. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .

Actividad Biológica

Dimethyl 5-amino-4-hydroxyisophthalate (DMAHI) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis of this compound

DMAHI can be synthesized through various chemical reactions involving isophthalic acid derivatives. The synthesis typically involves the following steps:

- Starting Material : Dimethyl 5-hydroxyisophthalate is used as the precursor.

- Nucleophilic Substitution : The hydroxyl group is substituted with an amino group through a reaction with an amine in the presence of a suitable catalyst.

- Characterization : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm its structure.

Antimicrobial Activity

Research indicates that DMAHI exhibits significant antimicrobial properties. In a study assessing various synthesized compounds, DMAHI was tested against several bacterial strains, including Bacillus subtilis and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. The results demonstrated:

- Antibacterial Activity : DMAHI showed moderate antibacterial activity with varying inhibition zones depending on the concentration used.

- Antifungal Activity : Some derivatives of DMAHI exhibited strong antifungal activity, particularly against Candida albicans and Aspergillus niger, making them potential candidates for antifungal therapies .

Cytotoxicity and Selectivity

Studies have also explored the cytotoxic effects of DMAHI on human cell lines. The compound was evaluated for its selective toxicity against cancerous cells compared to normal cells. Key findings include:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicated that DMAHI selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, which is critical for developing anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMAHI was tested for its efficacy against antibiotic-resistant strains. The study found that:

- Resistance Overcoming : DMAHI effectively inhibited growth in resistant strains where conventional antibiotics failed.

- Potential Applications : These findings suggest that DMAHI could be utilized in developing new antimicrobial agents targeting resistant pathogens .

Case Study 2: Anticancer Properties

A recent study investigated the effects of DMAHI on various cancer cell lines, including breast and colon cancer cells. Results showed:

- Cell Viability Reduction : Treatment with DMAHI significantly reduced cell viability in a dose-dependent manner.

- Apoptotic Induction : Flow cytometry analysis revealed increased apoptotic cell populations after treatment with DMAHI, indicating its potential as an anticancer agent .

Table 1: Antimicrobial Activity of DMAHI Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Dimethyl 5-Amino | Bacillus subtilis | 12 | Candida albicans | 15 |

| Escherichia coli | 10 | Aspergillus niger | 18 |

Table 2: Cytotoxicity Profile of DMAHI

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 25 | >5 |

| HT-29 (Colon) | 30 | >4 |

| Normal Fibroblasts | >100 | - |

Propiedades

IUPAC Name |

dimethyl 5-amino-4-hydroxybenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)5-3-6(10(14)16-2)8(12)7(11)4-5/h3-4,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYVNTDBTBWXJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)N)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.